(dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Overview

Description

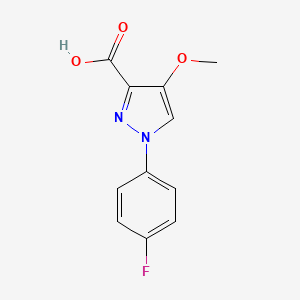

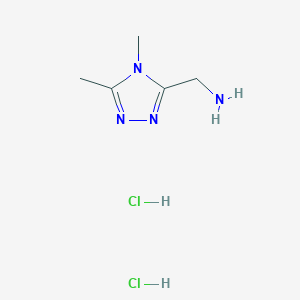

“(dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the IUPAC name (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride . It has a molecular weight of 199.08 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N4.2ClH/c1-4-7-8-5(3-6)9(4)2;;/h3,6H2,1-2H3;2*1H . This indicates that the compound consists of a 1,2,4-triazole ring with two methyl groups attached to it, along with a methanamine group. The compound also includes two chloride ions, as indicated by the dihydrochloride in its name .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Anticancer Agent Development

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. Compounds synthesized from (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . These compounds are evaluated using MTT assay to determine their efficacy in inhibiting cancer cell growth. The selectivity of these compounds against cancerous cells over normal cells is also a critical aspect of the research, ensuring minimal harm to healthy tissues .

Antimicrobial Applications

Research has demonstrated the effectiveness of 1,2,4-triazole derivatives as antimicrobial agents. New derivatives synthesized from this compound have been tested for their antimicrobial activities, showing good to moderate effectiveness against a range of microorganisms . This includes both antibacterial and antifungal properties, which are crucial in the development of new medications for treating infections.

Agrochemical Research

In the agricultural sector, certain 1,2,4-triazol derivatives have been identified as potential agrochemicals. They function as root growth stimulants, promoting primary root length and influencing the levels of endogenous hormones such as IAA, ABA, and GA3, which play a significant role in controlling primary root development . This application is particularly important for enhancing crop yields and improving plant health.

Apoptosis Induction in Cancer Therapy

Some triazole derivatives have been found to induce apoptosis in cancer cells, which is a form of programmed cell death. Detailed biological studies, including acridine orange/ethidium bromide staining assays, have suggested that these compounds can effectively trigger apoptosis in specific cancer cell lines, thereby inhibiting their proliferation . This is a vital research area for developing treatments that specifically target cancer cells without affecting normal cells.

Cytotoxic Activity Against Cancer

Triazole derivatives have also been reported to exhibit significant cytotoxic activity against various cancer cell lines. Some derivatives have shown IC50 values in the nanomolar range, indicating their high potency in killing cancer cells . This research is crucial for the discovery of new chemotherapeutic agents with improved selectivity and lower toxicity.

Pharmaceutical Scaffold Development

The triazole ring, due to its ability to form hydrogen bonds with different targets, is considered an important pharmaceutical scaffold. It improves the pharmacokinetics, pharmacological, and toxicological properties of compounds, making it a valuable component in drug design and development .

Chemical Synthesis and Characterization

The compound serves as a starting material for the synthesis of various 1,2,4-triazole derivatives. These derivatives are characterized using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis to confirm their structures and assess their purity .

Enzyme Inhibition Studies

Molecular docking studies have been conducted to understand the interaction of triazole derivatives with enzymes such as aromatase. These studies help in identifying the binding modes and mechanism of action of these compounds, which is essential for the development of enzyme inhibitors used in disease treatment .

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-4-7-8-5(3-6)9(4)2;;/h3,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAELDAFSYHVIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |

CAS RN |

1258639-69-8 | |

| Record name | (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)

![1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1452858.png)

![5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine](/img/structure/B1452860.png)